Defluoro Paroxetine Hydrochloride, also known as rac-trans-4-Defluoro-4-ethoxy Paroxetine Hydrochloride, is a synthetic compound derived from Paroxetine, which is used primarily as an antidepressant. This compound is classified under selective serotonin reuptake inhibitors (SSRIs), which are widely utilized in the treatment of various psychiatric disorders, including depression and anxiety. The specific structural modifications of Defluoro Paroxetine Hydrochloride may influence its pharmacological properties compared to its parent compound, Paroxetine.
Defluoro Paroxetine Hydrochloride is synthesized from precursors that undergo multiple chemical reactions to form the final product. It is classified as a pharmaceutical compound and falls under the broader category of psychoactive medications. The compound is notable for its unique modifications that potentially enhance its therapeutic efficacy and alter its pharmacokinetic profile.
The synthesis of Defluoro Paroxetine Hydrochloride involves several key steps:
The synthesis can be optimized for industrial production using continuous flow reactors and high-throughput screening methods to ensure high yield and purity. The process also incorporates stringent quality control measures to maintain consistency in the final product.
Defluoro Paroxetine Hydrochloride has a molecular formula of C19H21ClF2N2O3 and a molecular weight of approximately 392.84 g/mol. The structure features a piperidine ring, an ethoxy group, and a fluorinated aromatic system, which are critical for its biological activity.
Defluoro Paroxetine Hydrochloride can undergo various chemical reactions:
The choice of reagents and reaction conditions significantly affects the yield and purity of the synthesized compound. For example, nucleophilic substitution may involve sodium hydride or alkyl halides, while electrophilic substitution could use sulfuric acid or nitric acid.
Defluoro Paroxetine Hydrochloride primarily acts as an inhibitor of serotonin reuptake in the brain. By blocking the serotonin transporter protein, it increases serotonin levels in the synaptic cleft, thereby enhancing serotonergic neurotransmission. This mechanism underlies its antidepressant effects and contributes to its potential therapeutic applications in treating mood disorders.
Defluoro Paroxetine Hydrochloride exhibits several notable physical and chemical properties:
The purity of commercially available Defluoro Paroxetine Hydrochloride is generally around 95%, making it suitable for research applications. Its stability under various conditions is also critical for pharmaceutical development.
Defluoro Paroxetine Hydrochloride has several scientific applications:
Defluoro Paroxetine Hydrochloride (CAS 1322626-23-2) is a structurally defined organic compound with the molecular formula C19H22ClNO3 and a molecular weight of 347.84 g/mol [3] [6] [8]. Its systematic IUPAC name is (3S,4R)-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-phenylpiperidine hydrochloride, reflecting its piperidine core substituted with phenyl and methylenedioxybenzyl groups [6] [8]. The compound is cataloged under PubChem CID 21640411 and is commercially available as a high-purity reference standard (>95% HPLC) for research purposes [1] [6].
Table 1: Key Identifiers of Defluoro Paroxetine Hydrochloride
Property | Value |
---|---|
CAS Number | 1322626-23-2 |
Molecular Formula | C19H22ClNO3 |
Molecular Weight | 347.84 g/mol |
PubChem CID | 21640411 |
Alternate Names | Paroxetine EP Impurity A HCl; Desfluoro Paroxetine HCl |
Storage Conditions | -20°C (hygroscopic solid) |
Defluoro Paroxetine Hydrochloride is a structural analog and process-related impurity of the antidepressant Paroxetine Hydrochloride (Paxil®) [3] [7]. The critical distinction lies in the absence of a fluorine atom at the 4-position of the phenyl ring (Table 2). Paroxetine contains a para-fluorophenyl group (C19H20FNO3), while Defluoro Paroxetine features an unsubstituted phenyl moiety (C19H22ClNO3) [4] [8] [9]. This modification reduces molecular weight by 18.48 g/mol and significantly alters electronic properties due to fluorine’s strong electron-withdrawing effect. The cost differential is substantial: research-grade Defluoro Paroxetine commands ~$33,000/g [3], whereas pharmaceutical-grade Paroxetine HCl costs ~$0.88/20mg unit ($44/g) [2].
Table 2: Structural and Commercial Comparison with Paroxetine HCl
Characteristic | Defluoro Paroxetine HCl | Paroxetine HCl |
---|---|---|
Core Structure | 4-Phenylpiperidine | 4-(4-Fluorophenyl)piperidine |
Molecular Formula | C19H22ClNO3 | C19H20FNO3 |
Molecular Weight | 347.84 g/mol | 365.84 g/mol (free base: 329.37) |
CAS Number | 1322626-23-2 | 78246-49-8 |
Research Cost (10 mg) | $330 [3] | $0.88/20mg tablet [2] |
Primary Role | Analytical reference standard | SSRI drug substance |
Defluoro Paroxetine Hydrochloride retains the absolute stereochemistry of its parent compound, with two chiral centers at positions 3 and 4 of the piperidine ring. X-ray crystallography confirms the (3S,4R) configuration, which is essential for its molecular recognition [6] [8]. The stereospecific structure is denoted in the SMILES notation:[C@@H]1(COC2=CC=C(OCO3)C3=C2)CNCC[C@H]1C4=CC=CC=C4.Cl
[6]The 3S,4R configuration enables optimal spatial orientation for binding biological targets, though its potency as a serotonin reuptake inhibitor is markedly reduced compared to fluorinated Paroxetine due to altered π-electron density and steric interactions [8] [9].
Table 3: Chiral Centers in Defluoro Paroxetine HCl
Chiral Center | Configuration | Chemical Environment | Biological Significance |
---|---|---|---|
C3 | S | -CH2O(benzodioxol-5-yl) group | Determines orientation of arylalkoxy chain |
C4 | R | -C6H5 (phenyl) group | Positions phenyl ring for hydrophobic binding |
While the search results provide no explicit data on isotopic variants of Defluoro Paroxetine Hydrochloride, deuterated analogues are scientifically plausible based on common pharmaceutical research practices. Potential deuterium incorporation sites include:
Such isotopologs would serve as internal standards in LC-MS bioanalysis, enabling precise quantification of Defluoro Paroxetine in pharmacokinetic studies or impurity profiling of Paroxetine APIs [6] [8]. The synthetic route could involve deuterated precursors like d2-methylenedioxybenzene or d5-bromobenzene, with preservation of stereochemistry during piperidine ring formation [8].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7